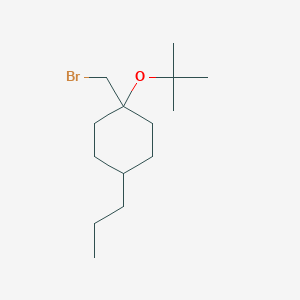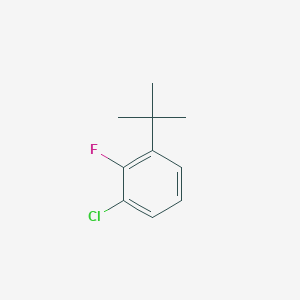
1-(Tert-butyl)-3-chloro-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClF It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-chloro-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1-tert-butyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of 1-tert-butyl-3-chloro-2-fluorobenzene may involve large-scale chlorination processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or reduction to form isobutane.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfur trioxide (SO3) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or AlCl3.
Major Products Formed:
Nitration: 1-tert-Butyl-3-chloro-2-fluoro-4-nitrobenzene.
Sulfonation: 1-tert-Butyl-3-chloro-2-fluorobenzene-4-sulfonic acid.
Halogenation: 1-tert-Butyl-3,4-dichloro-2-fluorobenzene.
Applications De Recherche Scientifique
1-tert-Butyl-3-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 1-tert-butyl-3-chloro-2-fluorobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, increasing the electron density on the benzene ring and making it more reactive towards electrophiles. The chlorine and fluorine atoms can influence the reactivity and selectivity of the compound through their electron-withdrawing effects.
Comparaison Avec Des Composés Similaires
- 1-tert-Butyl-2-chlorobenzene
- 1-tert-Butyl-4-chlorobenzene
- 1-tert-Butyl-3-fluorobenzene
- 1-tert-Butyl-2-fluorobenzene
Uniqueness: 1-tert-Butyl-3-chloro-2-fluorobenzene is unique due to the specific positioning of the tert-butyl, chlorine, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The combination of electron-donating and electron-withdrawing groups can lead to interesting and useful chemical behavior in various applications.
Propriétés
Formule moléculaire |
C10H12ClF |
|---|---|
Poids moléculaire |
186.65 g/mol |
Nom IUPAC |
1-tert-butyl-3-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
Clé InChI |
KEFLKJGTIALRGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



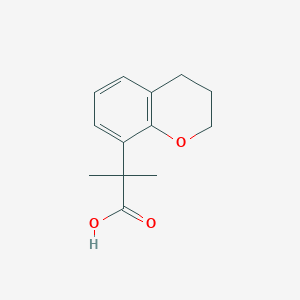

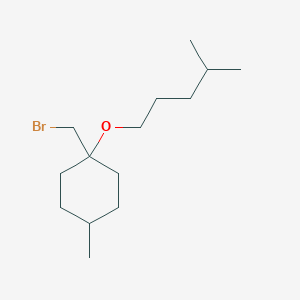

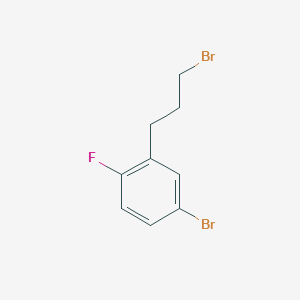
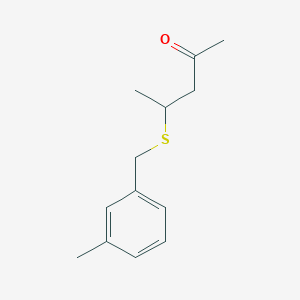
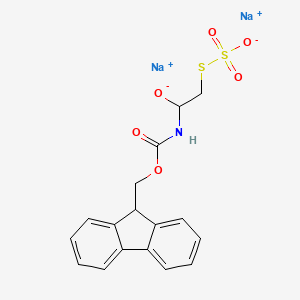
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

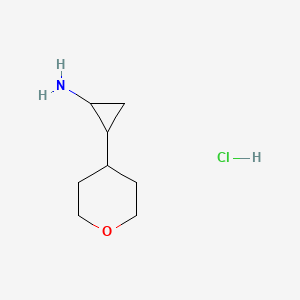
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
